![molecular formula C8H6ClN3O2S B2807432 4-(Triazol-1-yl)benzenesulfonyl chloride CAS No. 1097670-98-8](/img/structure/B2807432.png)
4-(Triazol-1-yl)benzenesulfonyl chloride
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Overview
Description
“4-(Triazol-1-yl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C8H6ClN3O2S. It has a molecular weight of 243.67 .
Molecular Structure Analysis
The InChI code for “4-(Triazol-1-yl)benzenesulfonyl chloride” is 1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H . This indicates the molecular structure of the compound.Scientific Research Applications
- Researchers have synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids containing this sulfonyl chloride moiety. These hybrids demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, some compounds exhibited improved IC50 values while sparing normal cells, making them promising candidates for further development as selective and potent anticancer molecules .
- The same 4-(1H-triazol-1-yl)benzoic acid hybrids were evaluated for antioxidant properties. Assays such as DPPH, reducing power capability, ferric reducing power, and ABTS radical scavenging revealed their potential in combating oxidative stress .
- Given the interest in triazole derivatives, further exploration of this compound’s antibacterial and antiviral activities is warranted. Triazoles often exhibit diverse pharmacophore features, making them attractive for drug discovery .
- Although not directly studied for anti-inflammatory effects, the triazole scaffold has been associated with anti-inflammatory activity. Investigating whether 4-(Triazol-1-yl)benzenesulfonyl chloride contributes to this property could be valuable .
- Computational chemistry approaches, such as DFT calculations, can provide insights into the electronic structure, stability, and reactivity of this compound. Understanding its behavior at the molecular level can guide further applications .
Anticancer Agents
Antioxidant Activity
Antibacterial and Antiviral Research
Anti-Inflammatory Properties
Density Functional Theory (DFT) Studies
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(Triazol-1-yl)benzenesulfonyl chloride are cancer cells, specifically the MCF-7 and HCT-116 cancer cell lines . These compounds have shown potent inhibitory activities against these cell lines . The compound’s interaction with these targets is believed to be facilitated by the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
The mode of action of 4-(Triazol-1-yl)benzenesulfonyl chloride involves the inhibition of the proliferation of cancer cells . This is achieved by inducing apoptosis in the cancer cells . The compound’s interaction with its targets results in changes at the cellular level, leading to the death of the cancer cells .
Biochemical Pathways
It is known that the compound’s action results in the induction of apoptosis in cancer cells . This suggests that the compound may affect pathways related to cell growth and survival. The downstream effects of this action include the death of cancer cells and the inhibition of tumor growth .
Pharmacokinetics
It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetic properties .
Result of Action
The result of the action of 4-(Triazol-1-yl)benzenesulfonyl chloride is the inhibition of the proliferation of cancer cells and the induction of apoptosis . This leads to the death of the cancer cells and the inhibition of tumor growth . Notably, some derivatives of the compound have demonstrated very weak cytotoxic effects toward normal cells, suggesting a degree of selectivity in its action .
properties
IUPAC Name |
4-(triazol-1-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULILODVETLTVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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